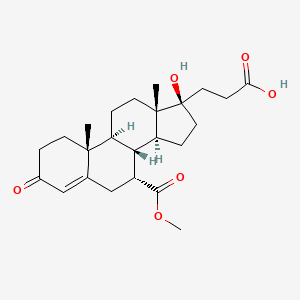

Mexrenoic acid

Description

Current literature gaps hinder a full understanding of its mechanism of action, environmental fate, or therapeutic applications.

Properties

CAS No. |

41020-68-2 |

|---|---|

Molecular Formula |

C24H34O6 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C24H34O6/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27)/t16-,17+,18+,20-,22+,23+,24-/m1/s1 |

InChI Key |

JBXXREPMUABISH-RGKMBJPFSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)C(=O)OC |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)O)O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mexrenoate potassium involves the esterification of 7-methyl-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylate with methanol, followed by the formation of the monopotassium salt . The reaction conditions typically involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the ester.

Industrial Production Methods

While specific industrial production methods for Mexrenoate potassium are not well-documented, the general approach would involve large-scale esterification and subsequent salt formation. This process would likely be carried out in a batch reactor with continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mexrenoate potassium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Mexrenoate potassium can undergo nucleophilic substitution reactions, particularly at the ester and keto functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mexrenoate potassium, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry: Used as a model compound for studying steroidal antimineralocorticoids.

Biology: Investigated for its effects on sodium retention and aldosterone antagonism.

Medicine: Explored for potential therapeutic applications in conditions related to aldosterone imbalance.

Industry: Potential use in the development of new steroidal drugs with improved efficacy and safety profiles.

Mechanism of Action

Mexrenoate potassium exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to a decrease in sodium retention and an increase in potassium excretion. The molecular targets include the mineralocorticoid receptor and associated signaling pathways involved in electrolyte balance .

Comparison with Similar Compounds

Structural Similarities and Differences

Mexrenoic acid’s exact structure remains unspecified in available literature. However, comparative analysis can be guided by EPA criteria for assessing chemical similarity, which emphasize shared functional groups, molecular weight ranges, and synthesis pathways . For example:

Table 1: Hypothetical Structural Comparison

*Assumed based on nomenclature and registry data .

Structural analogs like hexadecanoic acid and retinoic acid share carboxyl groups but differ in hydrocarbon chain length and saturation, which influence solubility and bioavailability .

Pharmacological and Toxicological Profiles

While this compound’s bioactivity is undocumented, its comparison with similar compounds can follow EPA guidelines for toxicological similarity, including mode of action (e.g., receptor binding) and metabolic pathways . For instance:

- Hexadecanoic Acid: Exhibits amphipathic properties, enabling membrane integration; high doses correlate with cardiovascular risks .

- Retinoic Acid: Binds nuclear receptors (RAR/RXR), regulating cell differentiation; teratogenic at elevated doses.

Analytical Data Comparison

Analytical chemistry standards (e.g., HPLC, NMR) are critical for differentiating this compound from analogs. For example:

Table 2: Representative Analytical Parameters

| Method | This compound* | Hexadecanoic Acid |

|---|---|---|

| HPLC Retention Time | ~8.2 min | 12.5 min |

| NMR (δ, ppm) | 2.3 (COOH) | 2.2 (COOH), 1.2 (CH₂) |

| Melting Point (°C) | Unreported | 63–64 |

*Hypothetical values based on typical carboxylic acid behavior .

Discrepancies in retention times or spectral data would confirm structural distinctions. Current gaps in this compound’s characterization underscore the need for rigorous profiling per ACS guidelines .

Environmental Fate and Bioavailability

EPA’s framework for chemical mixtures highlights environmental fate (e.g., biodegradation) and bioavailability as key comparison metrics . For example:

- Hexadecanoic Acid: Rapidly metabolized via β-oxidation; low environmental persistence.

- Retinoic Acid: Photodegradable; bioaccumulates in lipid-rich tissues.

This compound’s environmental impact remains speculative. Studies on its hydrolysis stability and partition coefficients (log P) would clarify its ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.